2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that features a benzothiazole ring and a pyridine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple stepsThe final step involves the coupling of the benzothiazole derivative with the pyridine sulfonamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: Similar structure but with a benzoxazole ring instead of a benzothiazole ring.
2-(1H-BENZIMIDAZOL-2-YLSULFANYL)-N-(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: Contains a benzimidazole ring and a chloro substituent.
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2-BROMOBENZYLIDENE)ACETOHYDRAZIDE: Features a benzylidene group and a bromine substituent.
Uniqueness
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE lies in its combination of a benzothiazole ring and a pyridine sulfonamide moiety, which imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S3/c25-19(13-28-20-23-16-5-1-2-6-17(16)29-20)22-14-8-10-15(11-9-14)30(26,27)24-18-7-3-4-12-21-18/h1-12H,13H2,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCDXFXSSOLPQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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